molecular formula C8H14N2 B1265603 Hexahydro-1H-azepine-1-acetonitrile CAS No. 54714-50-0

Hexahydro-1H-azepine-1-acetonitrile

Cat. No.: B1265603
CAS No.: 54714-50-0
M. Wt: 138.21 g/mol
InChI Key: OHKGIEVCPHMZKY-UHFFFAOYSA-N
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Description

Hexahydro-1H-azepine-1-acetonitrile is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(azepan-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKGIEVCPHMZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203183
Record name 1H-Azepine-1-acetonitrile, hexahydro-
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54714-50-0
Record name Hexahydro-1H-azepine-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54714-50-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1H-azepine-1-acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54714-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74468
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Record name 1H-Azepine-1-acetonitrile, hexahydro-
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Record name Hexahydro-1H-azepine-1-acetonitrile
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Record name HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Azepane (289) (4.9 mL, 43.8 mmol) was added dropwise to a stirred aqueous solution of glycolonitrile (55%, 5.0 g, 48.2 mmol) at 5° C. and the solution was stirred at 70° C. for 30 min. The solution was cooled, diluted with water (20 mL), washed with Et2O (3×50 mL). The organic fraction was dried and the solvent evaporated to give nitrile 290 (5.58 g, 92%) as a colourless oil: 1H NMR δ 3.56 (s, 2H, CH2CN), 2.71 (br dd, J=5.8, 5.5 Hz, 4H, 2×CH2N), 1.67-1.73 (m, 4H, 2×CH2), 1.59-1.64 (m, 4H, 2×CH2).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
92%
Customer
Q & A

Q1: What are the key conformational characteristics of azepan-1-ylacetonitrile?

A1: Azepan-1-ylacetonitrile, possessing a flexible seven-membered ring structure, exhibits multiple conformational forms separated by low energy barriers. [] The research utilized computational methods to analyze the six most stable conformers, revealing insights into their relative energies and structural preferences.

Q2: How was the enthalpy of formation of azepan-1-ylacetonitrile determined experimentally, and how do these findings compare to computational predictions?

A2: The study employed a combined experimental and computational approach to determine the gas-phase standard enthalpy of formation of azepan-1-ylacetonitrile at 298.15 K. Experimentally, combustion calorimetry yielded the enthalpy of formation in the liquid phase, while Calvet microcalorimetry provided the enthalpy of vaporization. These values were then used to derive the gas-phase enthalpy of formation. [] Notably, these experimental findings were corroborated by computational calculations, lending further credence to the accuracy of the determined thermodynamic parameters.

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